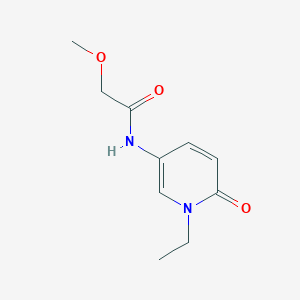
5-bromo-3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide is a compound that has gained significant attention in scientific research. This compound is a potent inhibitor of a specific enzyme, making it an attractive target for drug development. In
作用機序
The mechanism of action of 5-bromo-3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide involves the inhibition of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an essential enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which is involved in various cellular processes, including energy metabolism and DNA repair. By inhibiting NAMPT, 5-bromo-3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide disrupts the cellular processes that depend on NAD+.
Biochemical and Physiological Effects
The inhibition of NAMPT by 5-bromo-3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects. It leads to a decrease in cellular NAD+ levels, which affects cellular energy metabolism and DNA repair. It also induces cell death in cancer cells, making it a potential anticancer agent.
実験室実験の利点と制限
5-bromo-3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide has several advantages for lab experiments. It is a potent inhibitor of NAMPT, making it a valuable tool for studying the role of NAMPT in cellular processes. However, it also has some limitations. It is a relatively new compound, and its effects on various cellular processes are still being studied. Additionally, its potency may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the study of 5-bromo-3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide. Some of these include:
1. Further investigation of its mechanism of action and effects on cellular processes.
2. Development of more potent and selective NAMPT inhibitors for potential use as anticancer drugs.
3. Evaluation of its efficacy in preclinical and clinical trials.
4. Investigation of its potential as a therapeutic agent for other diseases, such as metabolic disorders and neurodegenerative diseases.
5. Study of its effects on the immune system and its potential as an immunomodulatory agent.
Conclusion
5-bromo-3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide is a compound with significant potential for scientific research. Its inhibition of NAMPT makes it a valuable tool for studying the role of NAMPT in cellular processes and a potential target for the development of anticancer drugs. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 5-bromo-3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide involves the condensation of 5-bromo-3-methylfuran-2-carboxylic acid with N-(3-morpholin-4-yl-3-oxopropyl)amide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product as a white solid in good yield.
科学的研究の応用
5-bromo-3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to inhibit the activity of a specific enzyme, which is involved in the regulation of cell growth and proliferation. This makes it a promising target for the development of anticancer drugs.
特性
IUPAC Name |
5-bromo-3-methyl-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4/c1-9-8-10(14)20-12(9)13(18)15-3-2-11(17)16-4-6-19-7-5-16/h8H,2-7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLMKUFXZLSLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)Br)C(=O)NCCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


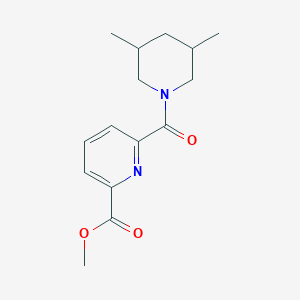
![1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea](/img/structure/B7529843.png)
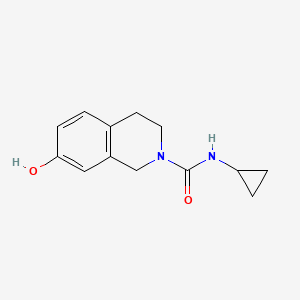
![1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea](/img/structure/B7529857.png)
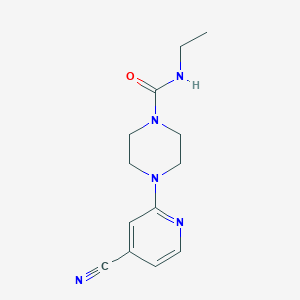
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylurea](/img/structure/B7529864.png)
![4-[(E)-3-(2,6-difluorophenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7529880.png)
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7529883.png)
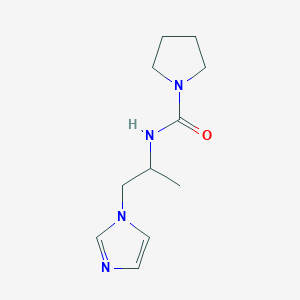
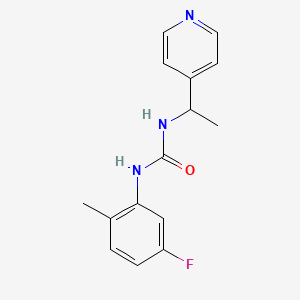
![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide](/img/structure/B7529923.png)
![2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7529930.png)
